

Technical Guide: Monomer Composition of Helioseal® Dental Sealants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Helioseal*

Cat. No.: B020656

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the monomer composition of the **Helioseal®** dental sealant product line. The information is compiled from technical and safety data sheets to offer a comprehensive overview for research and development purposes.

Monomer Composition of **Helioseal®** Product Variants

The **Helioseal®** brand encompasses several formulations, each with a distinct monomer composition tailored to specific clinical applications. The primary resin systems are based on Bisphenol A glycidyl methacrylate (Bis-GMA), urethane dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA).

Quantitative Monomer Composition

The following table summarizes the quantitative monomer composition of various **Helioseal®** products. It is important to note that manufacturers may withhold exact concentration ranges as trade secrets.

Product Name	Monomer	Concentration (% w/w)	Reference(s)
Helioseal®	Bisphenol A glycidyl methacrylate (Bis-GMA)	58.3%	[1]
Triethylene glycol dimethacrylate (TEGDMA)		38.1%	[1]
Helioseal® F	Bisphenol A glycidyl methacrylate (Bis-GMA)	11.8%	[1]
Triethylene glycol dimethacrylate (TEGDMA)		23.4%	[1]
Urethane dimethacrylate (UDMA)		23.4%	[1]
Helioseal® F Plus	Urethane dimethacrylate (UDMA)	25-50%	[2]
2-Methacryloyloxyethyl phosphate		10-25%	[2]
Aromatic aliphatic urethane dimethacrylate		Not specified	[3]
HEMA Phosphate		Not specified	[3]
Ethyl p-dimethylaminobenzoate e		<2.5%	
Helioseal® Clear	Bisphenol A glycidyl methacrylate (Bis-GMA)	30-60%	[4]

GMA)

Triethylene glycol dimethacrylate (TEGDMA)	≥20-≤40%	[4]
--	----------	-----

Experimental Protocols for Monomer Analysis

The quantitative analysis of monomer composition in dental sealants is crucial for quality control and biocompatibility assessment. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for separating and quantifying residual monomers in resin-based dental materials.

General Protocol for HPLC Analysis of Monomers

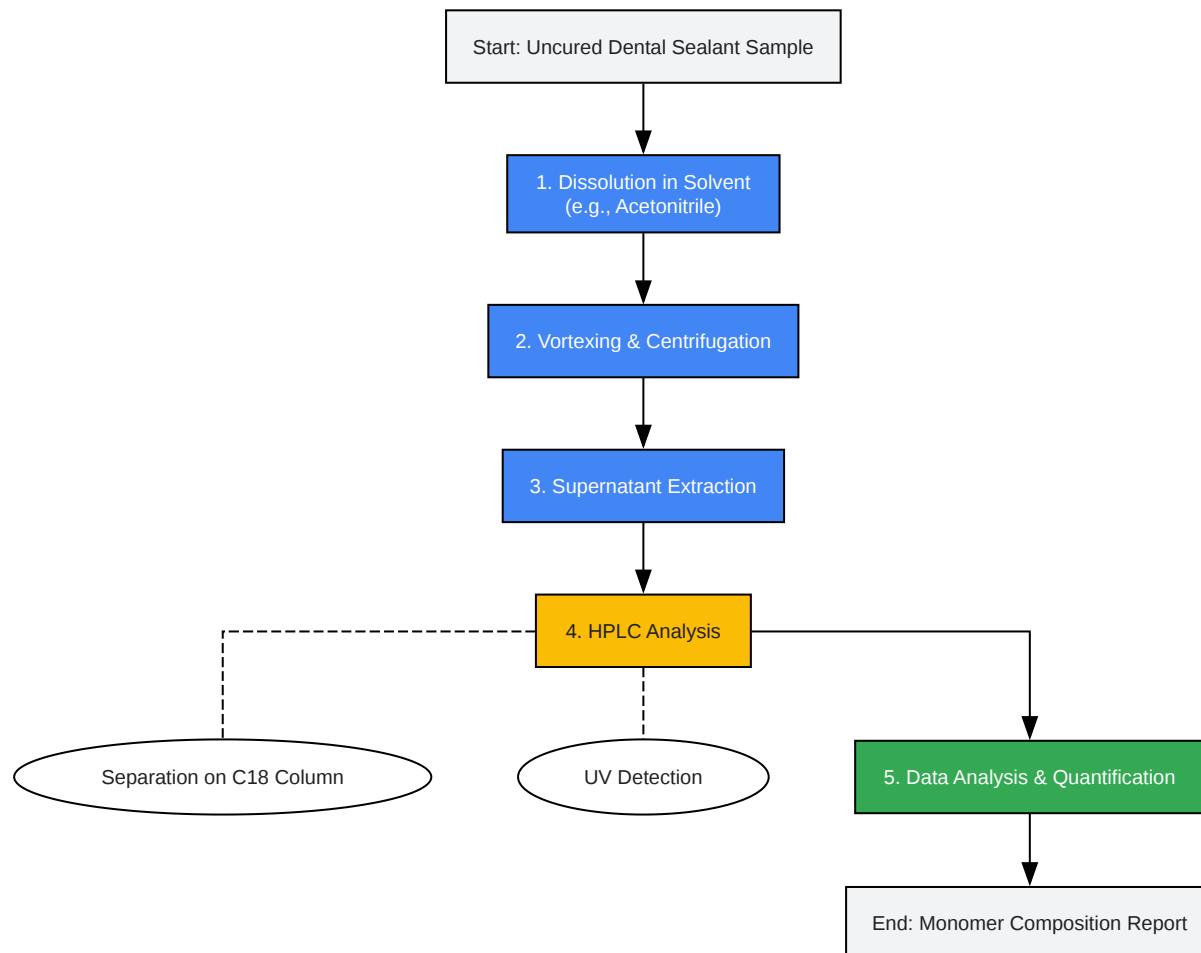
This protocol outlines a general methodology for the identification and quantification of common monomers like Bis-GMA and TEGDMA.

2.1.1 Sample Preparation

- **Dissolution:** A known weight (e.g., 500 mg) of the uncured dental sealant is dissolved in a suitable solvent, such as acetonitrile or a 75% ethanol/water solution.
- **Vortexing and Centrifugation:** The mixture is thoroughly vortexed to ensure complete dissolution of the resin matrix. Subsequently, the solution is centrifuged at high speed (e.g., 15,000 x g) for a sufficient time (e.g., 10 minutes) to pellet any undissolved fillers or other solid components.
- **Supernatant Extraction:** A precise volume of the clear supernatant is carefully extracted for HPLC analysis.

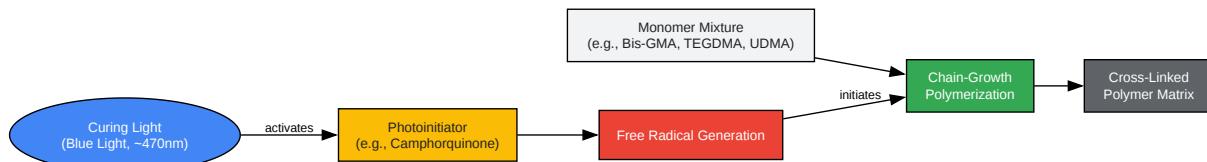
2.1.2 Chromatographic Conditions

- **HPLC System:** A standard HPLC system equipped with a pump, autosampler, and a UV-Vis or Diode Array Detector (DAD) is used.
- **Column:** A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed for the separation of methacrylate monomers.


- **Mobile Phase:** The mobile phase composition depends on the specific monomers being analyzed. A common isocratic elution for Bis-GMA and TEGDMA is a mixture of acetonitrile and water (e.g., 60:40 v/v). Gradient elution, starting with a lower concentration of organic solvent and gradually increasing it, can also be used for more complex mixtures.
- **Flow Rate:** A typical flow rate is 1.0 mL/min.
- **Detection:** The eluting monomers are detected by their UV absorbance at a specific wavelength, commonly around 205 nm or 275 nm for aromatic monomers like Bis-GMA.

2.1.3 Quantification

- **Standard Solutions:** Standard solutions of the monomers of interest (e.g., Bis-GMA, TEGDMA, UDMA) are prepared in the same solvent used for the sample at a range of known concentrations.
- **Calibration Curve:** The standard solutions are injected into the HPLC system, and the peak area for each monomer is recorded. A calibration curve is constructed by plotting the peak area against the concentration for each standard.
- **Sample Analysis:** The prepared sample extract is injected into the HPLC system, and the peak areas of the identified monomers are measured.
- **Concentration Determination:** The concentration of each monomer in the sample is determined by interpolating its peak area on the corresponding calibration curve.


Visualized Workflow

The following diagrams illustrate the general workflow for the chemical analysis of a dental sealant and the polymerization process of the monomer matrix.

[Click to download full resolution via product page](#)

Caption: General workflow for monomer composition analysis of dental sealants.

[Click to download full resolution via product page](#)

Caption: Light-curing polymerization process of the resin matrix in **Helioseal**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. HPLC analysis of components released from dental composites with different resin compositions using different extraction media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. library.dphen1.com [library.dphen1.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Monomer Composition of Helioseal® Dental Sealants]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b020656#monomer-composition-of-helioseal-dental-sealant>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com